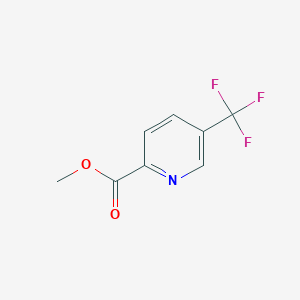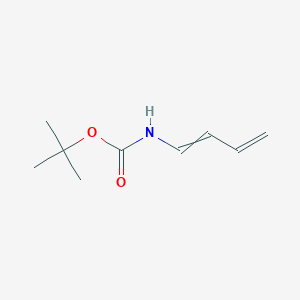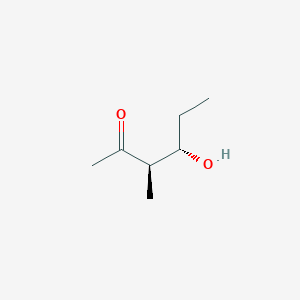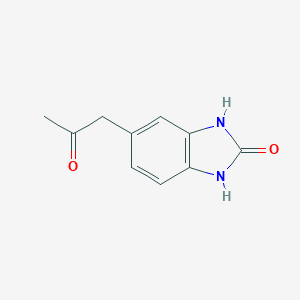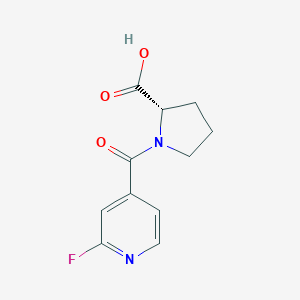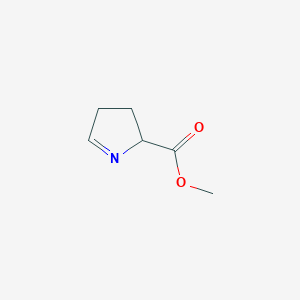
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDP, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce the expression of p53, a tumor suppressor protein that plays a role in apoptosis.
Biochemical And Physiological Effects
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Advantages And Limitations For Lab Experiments
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one limitation of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, future studies could focus on the development of new synthesis methods for Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate that are more efficient and environmentally friendly. Finally, future studies could explore the potential of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate as a tool for the study of various biological pathways and processes.
Synthesis Methods
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate can be synthesized through various methods. One of the most common methods involves the reaction between 1,4-dicarbonyl compounds and primary amines in the presence of a Lewis acid catalyst. Another method involves the reaction between α,β-unsaturated ketones and primary amines in the presence of a reducing agent. The synthesis of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been achieved through the reaction between pyrrole and ethyl oxalyl chloride in the presence of a base. These methods have been optimized to yield high purity and yield of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
119866-62-5 |
|---|---|
Product Name |
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h4-5H,2-3H2,1H3 |
InChI Key |
UUOIGFORPIYIRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC=N1 |
Canonical SMILES |
COC(=O)C1CCC=N1 |
synonyms |
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




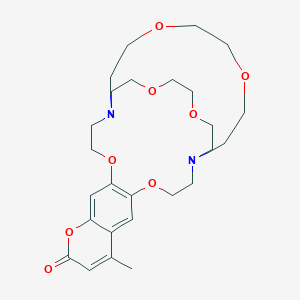
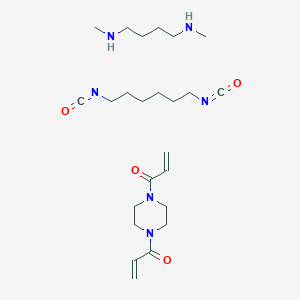
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
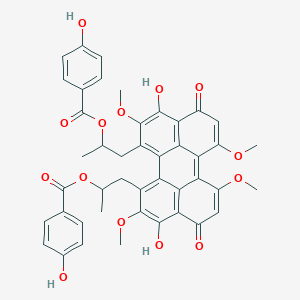

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
